

Technical Guide: Spectroscopic Data of Methyl 3-*ido*-1*H*-indole-6-carboxylate

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Compound of Interest

Compound Name: methyl 3-*ido*-1*H*-indole-6-carboxylate

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Abstract

This technical guide provides a detailed overview of the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **methyl 3-*ido*-1*H*-indole-6-carboxylate**. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is a projection based on the analysis of structurally related indole derivatives. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for this class of compounds and includes visualizations of the molecular structure and a general experimental workflow to aid in research and development activities.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for **methyl 3-*ido*-1*H*-indole-6-carboxylate**. These predictions are derived from the analysis of known NMR data for similar indole derivatives, including constitutional isomers and compounds with comparable substitution patterns. It is important to note that actual experimental values may vary.

Predicted ^1H NMR Data

The ^1H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methyl ester group. The electron-withdrawing effects of the iodo and carboxylate groups, as well as their positions on the indole scaffold, are expected to significantly influence the chemical shifts.

Table 1: Predicted ^1H NMR Data for **Methyl 3-iodo-1H-indole-6-carboxylate**

| Atom Number | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------|--|--------------|---------------------------|
| H1 | ~11.5 - 12.5 | br s | - |
| H2 | ~7.8 - 8.0 | s | - |
| H4 | ~7.9 - 8.1 | d | ~8.5 |
| H5 | ~7.6 - 7.8 | dd | ~8.5, ~1.5 |
| H7 | ~8.2 - 8.4 | d | ~1.5 |
| OCH ₃ | ~3.9 | s | - |

Predicted in DMSO-d₆

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon atom attached to the iodine (C3) is expected to have a significantly shifted signal, while the carbonyl carbon of the ester and the aromatic carbons will appear in their characteristic regions.

Table 2: Predicted ^{13}C NMR Data for **Methyl 3-iodo-1H-indole-6-carboxylate**

| Atom Number | Predicted Chemical Shift (δ , ppm) |
|------------------|--|
| C2 | ~130 - 135 |
| C3 | ~75 - 85 |
| C3a | ~138 - 142 |
| C4 | ~122 - 126 |
| C5 | ~120 - 124 |
| C6 | ~125 - 129 |
| C7 | ~115 - 119 |
| C7a | ~134 - 138 |
| C=O | ~166 - 170 |
| OCH ₃ | ~51 - 54 |

Predicted in DMSO-d₆

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives such as **methyl 3-iodo-1H-indole-6-carboxylate**.

Sample Preparation

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton signal may be broader and its chemical shift more variable.
- Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

- **Filtration:** Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

- **Instrument:** A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- **Acquisition Parameters:**
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
 - Temperature: 298 K.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- **Processing:**
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the spectrum manually.
 - Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).
 - Integrate all signals.
 - Analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy

- **Instrument:** A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
- **Acquisition Parameters:**

- Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
- Temperature: 298 K.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

- Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase the spectrum.
 - Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mandatory Visualizations

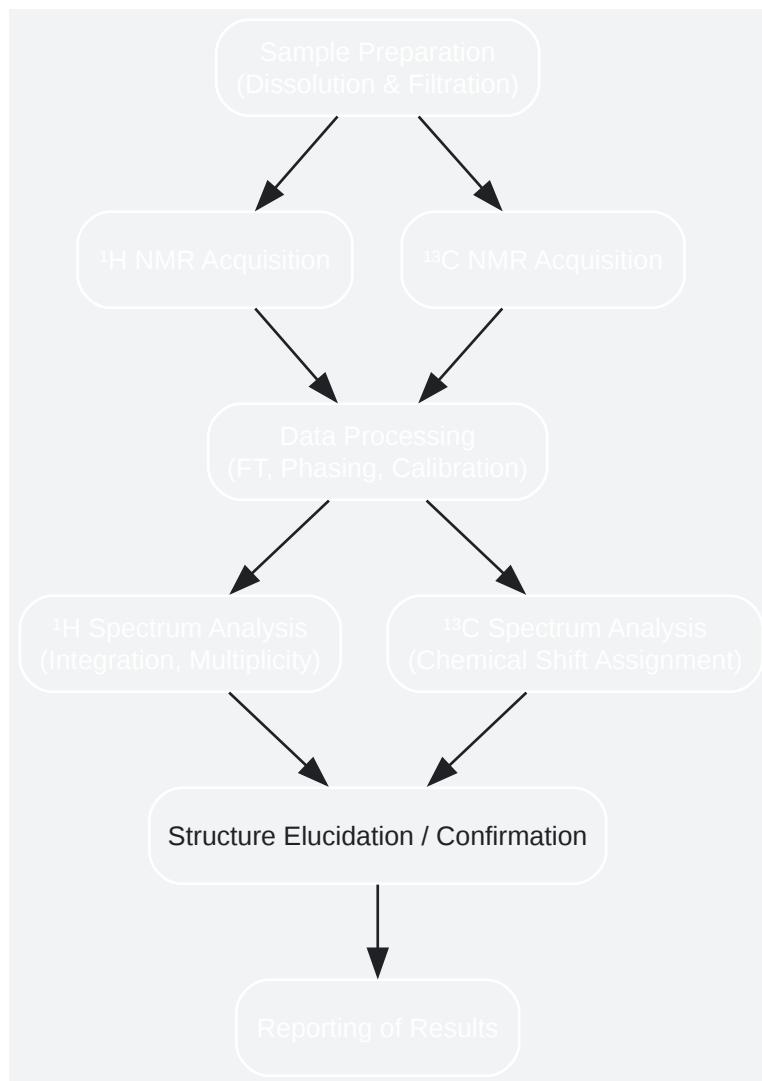
Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **methyl 3-iodo-1H-indole-6-carboxylate** with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Structure of **methyl 3-iodo-1H-indole-6-carboxylate** with atom numbering.

Experimental Workflow for NMR Analysis

The flowchart below outlines the general procedure for the analysis of an organic compound using NMR spectroscopy, from sample preparation to data interpretation.



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Caption: General workflow for NMR spectroscopic analysis.

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